molecular formula C6H5ClF2N2O B1592219 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 660845-30-7

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1592219
M. Wt: 194.56 g/mol
InChI Key: NMYPMEAFQUDCSC-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To DMF (40.84 g, 0.56 mol) was added POCl3 (104.4 mL, 1.12 mol) at 0° C. After 30 min, to the resulting Vilsmier reagent was added 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol from step 1 above (69.1 g, 0.46 mol), and the mixture was heated at 80° C. for 16 h. Then reaction was diluted with dichloromethane (400 mL), and treated with a solution of potassium carbonate (780 g) in water (2 L) at 0° C. The organic layer was separated, and the aqueous layer extracted with dichloromethane (3×100 mL). The combined organic extracts were washed with water (500 mL), passed through a layer of silica gel (10×10 cm), and evaporated. The residue was crystallized from ether (100 mL) and hexane (100 mL) to give 69 g (77%) of the title product.
Name
Quantity
40.84 g
Type
reactant
Reaction Step One
Name
Quantity
104.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=O)[CH3:3].O=P(Cl)(Cl)[Cl:8].[F:11][CH:12]([F:20])[C:13]1[CH:17]=[C:16]([OH:18])N(C)[N:14]=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl.O>[Cl:8][C:4]1[N:2]([CH3:3])[N:14]=[C:13]([CH:12]([F:20])[F:11])[C:17]=1[CH:16]=[O:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
40.84 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
104.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NN(C(=C1)O)C)F
Step Three
Name
Quantity
780 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether (100 mL) and hexane (100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.